molecular formula C18H20ClNO2 B2660887 N-[4-(4-tert-butylphenoxy)phenyl]-2-chloroacetamide CAS No. 292855-90-4

N-[4-(4-tert-butylphenoxy)phenyl]-2-chloroacetamide

Cat. No.: B2660887
CAS No.: 292855-90-4
M. Wt: 317.81
InChI Key: ZUUFFGBKCGADPD-UHFFFAOYSA-N
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Description

N-[4-(4-tert-Butylphenoxy)phenyl]-2-chloroacetamide (abbreviated as TCAN2PA in some studies) is a chloroacetamide derivative functionalized with a tert-butylphenoxy group. It is synthesized by coupling the 2-chloroacetamide moiety to the lower rim of thiacalix[4]arene, forming a fluorescent probe selective for Hg(II) ions . Key properties include:

  • Structure: Features a bulky tert-butylphenoxy group (electron-donating) and a reactive chloroacetamide side chain.
  • Applications: Demonstrated as a "Turn-ON" fluorescent sensor for Hg(II), with a 1:1 binding stoichiometry, binding constant of $1.2 \times 10^4 \, \text{M}^{-1}$, and quantum yield of 0.38 .
  • Synthesis: Prepared via nucleophilic substitution reactions, yielding white solids with moderate to high purity (confirmed by $^1\text{H}$-NMR and $^{13}\text{C}$-NMR) .

Properties

IUPAC Name

N-[4-(4-tert-butylphenoxy)phenyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c1-18(2,3)13-4-8-15(9-5-13)22-16-10-6-14(7-11-16)20-17(21)12-19/h4-11H,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUFFGBKCGADPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-tert-butylphenoxy)phenyl]-2-chloroacetamide typically involves the reaction of 4-tert-butylphenol with phenyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the phenoxide ion attacks the carbonyl carbon of phenyl chloroacetate, leading to the formation of the desired product .

Industrial Production Methods

The process may include additional purification steps to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-tert-butylphenoxy)phenyl]-2-chloroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[4-(4-tert-butylphenoxy)phenyl]-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares TCAN2PA with structurally related chloroacetamides, emphasizing substituent effects on physical properties, reactivity, and applications:

Compound Name Substituents Key Properties Applications References
N-[4-(4-tert-Butylphenoxy)phenyl]-2-chloroacetamide - 4-tert-Butylphenoxy
- Chloroacetamide
- Mp: Not reported
- Rf: Not reported
- Quantum yield: 0.38
Hg(II) sensing (fluorescence)
N-(4-Benzylphenyl)-2-chloroacetamide (6b) - Benzyl
- Chloroacetamide
- Mp: 142.5–144°C
- Rf: 0.52
- Yield: 78%
Intermediate in heterocyclic synthesis
2-Chloro-N-(4-fluorophenyl)acetamide - 4-Fluorophenyl
- Chloroacetamide
- Intramolecular C—H···O interaction
- Intermolecular N—H···O hydrogen bonding
Organic synthesis intermediate
N-(2,4,5-Trichlorophenyl)-2-chloroacetamide - 2,4,5-Trichlorophenyl
- Chloroacetamide
- Monoclinic crystal (P21/n)
- Lattice constants: $a=4.732 \, \text{Å}$
Structural studies on halogen substitution effects
2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide - Tri-chlorinated phenyl
- Chloroacetamide
- Molecular formula: $ \text{C}{15}\text{H}{10}\text{Cl}3\text{NO}2 $ Potential bioactive agent (unspecified)
N-(4-Aminosulfonylphenyl)-2-chloroacetamide - 4-Sulfonamidophenyl
- Chloroacetamide
- Molecular weight: 248.69 g/mol
- H-bond donors/acceptors: 2/3
Pharmaceutical intermediate (enhanced solubility)
N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) - Butyl
- Fluorophenoxy
- Mp: 75°C
- Yield: 82%
- Rf: 0.32
Synthetic intermediate (high yield)

Key Findings from Comparative Analysis:

Substituent Effects on Physical Properties :

  • Electron-Withdrawing Groups (e.g., Cl, F): Increase melting points and crystallinity due to enhanced intermolecular interactions (e.g., compound 6b, mp 142.5–144°C) .
  • Bulky Groups (e.g., tert-butyl): Improve selectivity in sensing applications by creating steric hindrance (e.g., TCAN2PA’s Hg(II) specificity) .
  • Polar Groups (e.g., sulfonamide): Enhance solubility (e.g., compound in with H-bond acceptors).

Synthetic Yields :

  • Alkyl chains (e.g., butyl in compound 30) improve yields (82%) compared to hydroxyl-containing derivatives (e.g., compound 31, 54% yield) .

Biological and Functional Applications: Fluorophores: TCAN2PA’s tert-butylphenoxy group enables Hg(II) detection via fluorescence quenching, unlike non-aromatic analogs . Pharmaceutical Intermediates: Compounds with sulfonamide or benzyl groups (e.g., ) are prioritized for drug synthesis due to improved bioavailability.

Structural Insights :

  • Chlorine substitutions on the phenyl ring (e.g., in ) distort molecular geometry, affecting packing in crystal lattices and altering stability.

Biological Activity

N-[4-(4-tert-butylphenoxy)phenyl]-2-chloroacetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to synthesize existing research findings on the biological activity of this compound, highlighting its efficacy, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H18ClNO2
  • Molecular Weight : 291.77 g/mol

The compound features a chloroacetamide functional group attached to a substituted phenyl ring, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that chloroacetamides, including this compound, exhibit varying degrees of antimicrobial effectiveness depending on their structural modifications.

Key Findings:

  • Activity Spectrum : The compound has shown effectiveness against both Gram-positive bacteria (e.g., Staphylococcus aureus, including MRSA) and certain fungal strains (Candida albicans), while displaying reduced efficacy against Gram-negative bacteria (Escherichia coli) .
  • Mechanism of Action : The antimicrobial action is believed to be linked to the lipophilicity of the compound, facilitating its penetration through bacterial membranes. This property is enhanced by the presence of halogenated substituents on the phenyl ring, which increases membrane permeability .

Comparative Antimicrobial Efficacy Table

MicroorganismEfficacy Level
Staphylococcus aureusHigh
Methicillin-resistant S. aureus (MRSA)High
Escherichia coliModerate
Candida albicansModerate

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity.

Research Insights:

  • Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7). The mechanism is thought to involve apoptosis induction and cell cycle arrest .
  • Molecular Docking Studies : Computational modeling has suggested that the compound binds effectively to key targets involved in cancer cell proliferation and survival, indicating its potential as a lead compound for further development .

Anticancer Activity Summary Table

Cancer Cell LineIC50 (µM)
MCF712.5
Other tested lines>20

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar chloroacetamides, providing context for understanding the potential of this compound.

  • Study on Chloroacetamides : A comprehensive study assessed various N-substituted phenyl-2-chloroacetamides for their antimicrobial properties using QSAR analysis. The findings indicated that structural modifications significantly affect biological activity, with specific substituents enhancing efficacy against targeted pathogens .
  • Anticancer Evaluation : Another study focused on thiazole derivatives similar in structure to this compound, revealing promising results in inhibiting cancer cell growth through mechanisms involving lipid biosynthesis disruption in cancer cells .

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